molecular formula C16H19N5O4S B2780133 Ethyl 4-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 900009-27-0

Ethyl 4-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2780133
CAS No.: 900009-27-0
M. Wt: 377.42
InChI Key: AYDHQQAMGFIMOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a heterocyclic compound featuring:

  • A 1,3,4-oxadiazole core substituted with a pyridin-3-yl group.
  • A thioacetyl linker bridging the oxadiazole and a piperazine ring.
  • An ethyl carboxylate group at the piperazine terminus.

This structure combines pharmacophoric elements known for diverse bioactivities, including cytotoxicity, enzyme inhibition, and antimicrobial properties. The pyridine and oxadiazole moieties enhance hydrogen bonding and π-π stacking interactions, while the piperazine and ethyl carboxylate improve solubility and pharmacokinetic profiles .

Properties

IUPAC Name

ethyl 4-[2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4S/c1-2-24-16(23)21-8-6-20(7-9-21)13(22)11-26-15-19-18-14(25-15)12-4-3-5-17-10-12/h3-5,10H,2,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDHQQAMGFIMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a compound featuring a complex structure that includes oxadiazole and piperazine moieties. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

C18H22N4O4S\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_4\text{S}

Pharmacological Properties

Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound under review has shown notable effects in various biological assays.

Antimicrobial Activity

Studies have demonstrated that derivatives of pyridylpiperazines can act as allosteric inhibitors of the AcrB efflux pump in Escherichia coli, which is crucial for combating multidrug-resistant bacteria. The introduction of oxadiazole linkers has been shown to enhance the potency of these inhibitors . In vitro tests indicated that modifications to the pyridine core significantly improved the compound's ability to potentiate antibiotic activity against resistant strains.

Anticancer Activity

The oxadiazole derivatives have also been evaluated for their anticancer potential. A study highlighted that certain oxadiazole-containing compounds exhibited cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been noted for its ability to inhibit urease activity in Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. This inhibition is critical for developing therapeutic agents targeting this pathogen .
  • Interference with Cellular Signaling : Oxadiazoles are known to modulate various signaling pathways involved in cell growth and apoptosis. This modulation can lead to enhanced therapeutic effects in cancer treatment.

Case Studies

Several case studies have been documented concerning the biological evaluation of similar compounds:

  • Study on Antimicrobial Potency : A recent study optimized pyridylpiperazine-based inhibitors for their efficacy against multidrug-resistant E. coli. The results indicated that specific modifications led to an increase in binding affinity and inhibitory capacity against the AcrB pump .
  • Evaluation of Anticancer Effects : In another study, oxadiazole derivatives were tested against breast cancer cell lines, demonstrating significant cytotoxicity (IC50 values ranging from 10 to 30 µM). The study concluded that these compounds could serve as lead candidates for further development in cancer therapeutics .

Data Tables

Activity Type Compound IC50 (µM) Mechanism
AntimicrobialBDM9127015.5AcrB Inhibition
AnticancerCompound 4425.0Apoptosis Induction

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-oxadiazole moiety. For instance, derivatives similar to ethyl 4-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate have shown significant cytotoxic activity against various cancer cell lines. A notable example is a study where compounds were screened for their ability to inhibit cell proliferation in lines such as HEPG2 and MCF7. One derivative exhibited an IC50 value of 1.18 µM, indicating potent anticancer activity compared to standard treatments .

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of oxadiazole derivatives. Compounds similar to this compound have been evaluated for their effectiveness in seizure models. For example, certain derivatives demonstrated significant protection against picrotoxin-induced seizures .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The formation of the oxadiazole ring is crucial and can be achieved through cyclization reactions involving thioamide precursors and appropriate reagents.

Structural Variants

Research has also focused on modifying the piperazine and oxadiazole components to enhance bioactivity. For instance, substituents on the pyridine ring or variations in the acetyl group can significantly influence the compound's pharmacological properties. A comprehensive structure–activity relationship (SAR) analysis is essential to identify optimal configurations for desired biological effects.

Cancer Treatment

A case study involving a series of oxadiazole derivatives showed that specific substitutions could lead to enhanced potency against cancer cells. For instance, one compound demonstrated nearly double the potency compared to established drugs like erlotinib . This highlights the potential for developing new anticancer therapies based on this scaffold.

Neuropharmacology

In neuropharmacological studies, derivatives of this compound have been shown to exhibit promising anticonvulsant properties in animal models. The protective index observed in these studies suggests a favorable safety profile alongside efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The target compound belongs to a family of 1,3,4-oxadiazole derivatives with substitutions on the oxadiazole ring and modifications to the linker/piperazine groups. Key analogs include:

Compound Name Substituent on Oxadiazole Molecular Formula Molecular Weight (g/mol) Key Features Reference
Ethyl 4-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate (Target) Pyridin-3-yl C₁₈H₂₁N₅O₄S ~395.4* Heteroaromatic pyridine, thioacetyl -
Ethyl 4-[2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate 3-Methylphenyl C₁₈H₂₂N₄O₄S 390.5 Lipophilic phenyl group
Ethyl N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl) formimidate (Compound 117) Pyridin-3-yl C₁₀H₁₁N₅O₂ 241.2 Formimidate linker (no piperazine)
Diethyl (naphthalen-2-yl)(2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)hydrazinyl)methyl)phosphonate (Compound 126) Pyridin-4-yl C₂₇H₂₈N₅O₅PS 565.6 Phosphonate group, pyridin-4-yl
Ethyl 4-(2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate 3,4-Dimethoxyphenyl C₂₁H₂₅N₅O₅S 459.5 Methoxy groups, pyridazine core

*Note: Molecular weight calculated based on structural similarity to analogs.

Key Observations:
  • Pyridine vs. Phenyl Substitutions : Pyridin-3-yl (as in the target) introduces hydrogen-bonding capability compared to lipophilic 3-methylphenyl (CAS 850936-74-2) .
  • Linker Modifications : The thioacetyl-piperazine-carboxylate chain in the target may enhance solubility compared to simpler linkers (e.g., Compound 117’s formimidate) .
  • Heteroaromatic Cores : Pyridin-4-yl (Compound 126) and pyridazine (CAS 893993-14-1) alter electronic properties and binding interactions .
Key Trends:
  • Pyridin-3-yl vs. Pyridin-4-yl : Compound 117 (pyridin-3-yl) exhibits stronger cytotoxicity (IC₅₀ 1.1–1.5 µM) than pyridin-4-yl analogs (IC₅₀ ~9.5 µM), suggesting substituent position critically influences activity .
  • Piperazine-Carboxylate Role: Piperazine derivatives (e.g., CAS 850936-74-2) are hypothesized to improve membrane permeability compared to non-piperazine analogs .

Q & A

Basic: What are the standard synthetic routes for synthesizing Ethyl 4-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate, and how is its structural integrity confirmed?

Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the oxadiazole-thiol intermediate, followed by coupling with a piperazine-acetyl derivative. Key steps include nucleophilic substitution at the sulfur atom of the oxadiazole ring and esterification of the piperazine moiety. Reaction conditions often require inert atmospheres (e.g., nitrogen), solvents like dichloromethane or ethanol, and catalysts such as triethylamine for deprotonation .
Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : To verify proton and carbon environments, particularly for the oxadiazole, piperazine, and ester groups .
  • Infrared Spectroscopy (IR) : To identify functional groups like C=O (ester) and C-S (thioether) .
  • Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns .

Basic: How is the physicochemical stability of this compound assessed under varying pH and thermal conditions?

Answer:
Stability studies involve:

  • pH-dependent stability : Incubating the compound in buffers (pH 1–13) and monitoring degradation via HPLC or UV-Vis spectroscopy. Piperazine derivatives are prone to hydrolysis under extreme acidic/basic conditions due to ester and amide bond lability .
  • Thermal stability : Using Thermogravimetric Analysis (TGA) to determine decomposition temperatures and Differential Scanning Calorimetry (DSC) to study phase transitions. Oxadiazole and piperazine moieties generally exhibit stability up to 150–200°C, but ester groups may degrade at higher temperatures .

Advanced: What methodological approaches resolve contradictions in reported biological activities of piperazine-oxadiazole derivatives?

Answer:
Contradictions (e.g., variable anti-inflammatory vs. anticonvulsant efficacy) are addressed through:

  • Target-specific assays : Using isoform-selective enzymes (e.g., COX-2 for anti-inflammatory activity) to eliminate off-target effects .
  • Structural-activity relationship (SAR) studies : Modifying substituents (e.g., pyridin-3-yl vs. p-tolyl) to isolate contributions to activity. For example, fluorinated aromatic rings enhance binding to GABA receptors, explaining anticonvulsant properties .
  • Meta-analysis of in vitro/in vivo data : Cross-referencing cytotoxicity (MTT assays) with pharmacokinetic profiles (e.g., metabolic stability in liver microsomes) to contextualize efficacy .

Advanced: How can reaction conditions be optimized to mitigate side reactions during multi-step synthesis?

Answer:
Key optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve oxadiazole-thiol coupling efficiency, while ethanol minimizes ester hydrolysis .
  • Catalyst systems : Using palladium on carbon for hydrogenation steps or phase-transfer catalysts (e.g., TBAB) for biphasic reactions .
  • Real-time monitoring : Thin-Layer Chromatography (TLC) or HPLC to track intermediate formation and adjust reaction times/temperatures. For example, maintaining temperatures below 60°C prevents oxadiazole ring degradation .

Advanced: What experimental designs elucidate the interaction mechanisms of this compound with biological targets?

Answer:
Mechanistic studies employ:

  • Surface Plasmon Resonance (SPR) : To measure binding kinetics (e.g., KD values) for receptor-ligand interactions .
  • X-ray crystallography : Resolving co-crystal structures with target enzymes (e.g., cyclooxygenase) to identify hydrogen-bonding and hydrophobic interactions .
  • Molecular docking simulations : Validated by mutagenesis studies (e.g., alanine scanning) to confirm critical binding residues .
  • Competitive binding assays : Using radiolabeled ligands (e.g., [³H]-GABA) to assess displacement efficacy in neurological targets .

Advanced: How do researchers address discrepancies in pharmacological data between in vitro and in vivo models?

Answer:
Discrepancies arise from bioavailability or metabolic differences. Solutions include:

  • Prodrug modification : Ester hydrolysis to carboxylic acid derivatives enhances solubility and tissue penetration .
  • Pharmacokinetic profiling : Measuring plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS to correlate in vitro IC₅₀ with effective in vivo doses .
  • Metabolite identification : Using hepatic microsomes to map Phase I/II metabolites and adjust dosing regimens .

Basic: What are the standard protocols for evaluating the compound’s purity and enantiomeric excess (if applicable)?

Answer:

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm. Purity >95% is typical for pharmacological studies .
  • Chiral Chromatography : For enantiomers, using chiral stationary phases (e.g., amylose-based) and polarimetric detection .
  • Elemental Analysis : Confirming C, H, N, S content within ±0.4% of theoretical values .

Advanced: What strategies improve yield in the final coupling step of the synthesis?

Answer:

  • Microwave-assisted synthesis : Reducing reaction time from hours to minutes while maintaining >80% yield .
  • Schlenk techniques : Excluding moisture/oxygen to prevent piperazine oxidation .
  • Stoichiometric adjustments : Using 1.2 equivalents of the oxadiazole-thiol intermediate to drive the coupling reaction to completion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.